An In-depth Technical Guide to 2-Bromo-4,6-dimethylbenzaldehyde: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Bromo-4,6-dimethylbenzaldehyde: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the utility of a chemical intermediate is defined by its structural functionality and reactive versatility. 2-Bromo-4,6-dimethylbenzaldehyde is a halogenated aromatic aldehyde that serves as a quintessential example of such a versatile building block.[1] Its architecture, featuring an electrophilic aldehyde, a strategically positioned bromine atom amenable to cross-coupling, and two electron-donating methyl groups, provides chemists with a powerful tool for constructing complex molecular frameworks.[1][2]
This technical guide offers an in-depth exploration of 2-Bromo-4,6-dimethylbenzaldehyde, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its reactivity, provides field-proven experimental insights, and outlines its strategic application in advanced synthesis. We will cover its fundamental physicochemical and spectroscopic properties, detailed synthetic and purification protocols, and a focused analysis of its most significant chemical transformations.
Chapter 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of 2-Bromo-4,6-dimethylbenzaldehyde is characterized by a benzene ring substituted with three distinct functional groups. The aldehyde group (-CHO) at position 1 is a potent electrophilic site and hydrogen bond acceptor. The bromine atom at position 2 introduces a crucial reactive handle for metal-catalyzed cross-coupling reactions. The two methyl groups (-CH3) at positions 4 and 6 are electron-donating, which increases the electron density of the aromatic ring. This electronic contribution can enhance the rate of oxidative addition in palladium-catalyzed reactions involving the C-Br bond.[1] Sterically, the ortho-bromo and ortho-methyl (at position 6) groups flank the aldehyde, which can influence its conformational preference and reactivity with bulky nucleophiles.
Physicochemical Data Summary
The fundamental properties of 2-Bromo-4,6-dimethylbenzaldehyde are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Data | Reference(s) |
| IUPAC Name | 2-Bromo-4,6-dimethylbenzaldehyde | [1] |
| Synonyms | 4-Bromo-2,6-dimethylbenzaldehyde* | [1][3] |
| CAS Number | 88174-53-2 | [1] |
| Molecular Formula | C₉H₉BrO | [1][3] |
| Molecular Weight | 213.07 g/mol | [1][3] |
| Appearance | Solid | |
| Density | ~1.4 g/cm³ | [4] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| InChI Key | JFRPWJDOGGLZFS-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=CC(=C(C=O)C(=C1)Br)C | [3][5] |
*Note: The synonym 4-Bromo-2,6-dimethylbenzaldehyde (CAS 5769-33-5) is more commonly cited in literature; however, this guide focuses on the 2-bromo isomer as specified.
Anticipated Spectroscopic Profile
While specific spectral data for this exact isomer is not widely published, its profile can be reliably predicted based on its constituent functional groups.
-
¹H NMR: The spectrum would feature a singlet for the aldehyde proton (~9.5-10.5 ppm), two singlets for the aromatic protons, and two singlets for the non-equivalent methyl groups (~2.3-2.6 ppm).
-
¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~190-195 ppm), four distinct aromatic carbons (including the C-Br carbon at ~120-130 ppm), and two methyl carbons (~20-25 ppm).
-
IR Spectroscopy: Characteristic peaks would be observed for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-H stretches of the aldehyde (~2850 and ~2750 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and the C-Br stretch in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at M+ and M+2.
Chapter 2: Synthesis and Purification
Retrosynthetic Analysis
The most direct and logical synthetic approach to 2-Bromo-4,6-dimethylbenzaldehyde is through the late-stage functionalization of a readily available precursor. Two primary retrosynthetic disconnections are considered:
-
C-Br Bond Formation: Disconnection of the C-Br bond leads back to 2,4-dimethylbenzaldehyde via an electrophilic aromatic substitution (bromination). This is often the preferred route due to the commercial availability of the starting material.
-
C-CHO Bond Formation: Disconnection of the aldehyde C-C bond points to a formylation reaction on a 1-bromo-3,5-dimethylbenzene derivative, for example, via a Grignard or organolithium intermediate followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1]
Recommended Synthetic Protocol: Electrophilic Bromination
This protocol details the synthesis via bromination of 2,4-dimethylbenzaldehyde. The choice of a non-polar solvent and controlled temperature is critical to manage the reactivity of bromine and achieve selective mono-bromination at the sterically accessible ortho position.
Materials:
-
2,4-Dimethylbenzaldehyde
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous DCM. Add a catalytic amount of iron powder (~0.05 eq).
-
Causality: Iron reacts with a trace of bromine to form the in-situ Lewis acid catalyst, FeBr₃, which polarizes the Br-Br bond, creating a potent electrophile ("Br+") required for aromatic substitution. DCM is chosen as it is a relatively inert solvent that will not compete in the reaction.
-
Bromine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in DCM dropwise via the dropping funnel over 30-60 minutes.
-
Causality: The reaction is exothermic, and slow, cooled addition is crucial to prevent over-bromination and other side reactions. Maintaining a slight excess of bromine ensures complete consumption of the starting material.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine (the red-brown color will disappear).
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization Workflow
The crude product will likely contain the desired product along with minor isomers and residual starting material. Column chromatography is the standard method for purification.
Protocol:
-
Adsorption: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Chromatography: Prepare a silica gel column packed with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Load the adsorbed crude product onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing polarity if necessary. Collect fractions and analyze them by TLC.
-
Causality: The components separate based on their polarity. The desired product, being moderately polar, will elute from the column, well-separated from non-polar impurities and more polar baseline materials.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-4,6-dimethylbenzaldehyde. Confirm identity and purity using NMR and MS analysis.
Chapter 3: Chemical Reactivity and Synthetic Applications
Overview of Reactivity
The synthetic power of 2-Bromo-4,6-dimethylbenzaldehyde lies in the orthogonal reactivity of its functional groups. The C-Br bond is selectively addressed by transition-metal catalysts, while the aldehyde group remains available for classical carbonyl chemistry, allowing for a modular and predictable approach to molecular construction.[1]
Cornerstone Application: Palladium-Catalyzed Cross-Coupling
This compound is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods are fundamental to modern drug discovery for their reliability in forming C-C and C-heteroatom bonds.
Protocol Example: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of a biphenyl derivative, a common scaffold in medicinal chemistry.
Materials:
-
2-Bromo-4,6-dimethylbenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
Solvent mixture (e.g., Toluene/Water or Dioxane/Water)
Step-by-Step Methodology:
-
Degassing: To a Schlenk flask, add 2-Bromo-4,6-dimethylbenzaldehyde, phenylboronic acid, and the base. Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Causality: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is absolutely critical for preventing catalyst degradation and ensuring a successful reaction.
-
Catalyst Addition: Add the palladium catalyst, ligand, and degassed solvent mixture via syringe.
-
Causality: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.
-
Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring. Monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield the biphenyl product.
Conceptual Application in a Drug Discovery Pathway
The true value of 2-Bromo-4,6-dimethylbenzaldehyde is realized in multi-step syntheses. The following diagram illustrates a conceptual pathway where the initial Suzuki coupling product is further functionalized via its aldehyde group, demonstrating a typical strategy used in drug development.
Chapter 4: Safety, Handling, and Storage
As with all halogenated aromatic aldehydes, 2-Bromo-4,6-dimethylbenzaldehyde should be handled with appropriate care. The following information is based on data for structurally similar compounds.[6]
| Safety Aspect | Guideline | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Signal Word | Warning | |
| Precautionary | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. | [6][8] |
| First Aid | Skin: Wash with plenty of soap and water.Eyes: Rinse immediately with plenty of water for at least 15 minutes.Inhalation: Remove to fresh air. | [6][8] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents and strong bases. | [6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert gas (e.g., Argon or Nitrogen) at 2-8°C is recommended. | [2][6] |
Conclusion
2-Bromo-4,6-dimethylbenzaldehyde is a high-value intermediate characterized by its predictable and versatile reactivity. Its capacity for selective functionalization at two distinct sites—the C-Br bond via cross-coupling and the aldehyde via carbonyl chemistry—renders it an indispensable tool for the synthesis of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reactivity patterns is key to unlocking its full potential in the development of novel and impactful chemical entities.
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